

## Application Notes and Protocols for GSK3186899

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only

### Introduction

**GSK3186899** (also known as DDD853651) is a potent and selective inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12)[1][2]. It is a preclinical development candidate for the treatment of visceral leishmaniasis (VL)[3][4][5]. This document provides detailed protocols for the preparation and use of **GSK3186899** in a research setting, aimed at researchers, scientists, and drug development professionals. The key challenges in the development of this compound were balancing its solubility and metabolic stability while maintaining its potent anti-leishmanial activity[3][4].

## **Physicochemical Properties**

**GSK3186899** is a pyrazolopyrimidine-based compound with the following properties:

| Property          | Value                                        | Reference    |
|-------------------|----------------------------------------------|--------------|
| Molecular Formula | C19H28F3N7O3S                                | INVALID-LINK |
| Molecular Weight  | 491.53 g/mol                                 | INVALID-LINK |
| Appearance        | Crystalline solid                            | INVALID-LINK |
| Solubility        | Poor aqueous solubility.<br>Soluble in DMSO. | INVALID-LINK |



# Biological Activity In Vitro Potency

**GSK3186899** has demonstrated potent activity against Leishmania donovani in various in vitro assays.

| Assay                             | Cell Type         | EC50                  | Reference    |
|-----------------------------------|-------------------|-----------------------|--------------|
| Intra-macrophage amastigote assay | THP-1 macrophages | ~0.01 μM              | INVALID-LINK |
| Axenic amastigote assay           | L. donovani       | Not explicitly stated |              |
| Cytotoxicity                      | THP-1 host cells  | >10 μM                | INVALID-LINK |

## **In Vivo Efficacy**

The compound has shown significant efficacy in a murine model of visceral leishmaniasis.

| Animal Model | Dosing Regimen                             | Efficacy                             | Reference    |
|--------------|--------------------------------------------|--------------------------------------|--------------|
| BALB/c mice  | 25 mg/kg, oral, twice<br>daily for 10 days | 99% reduction in liver parasite load | INVALID-LINK |

### **Mechanism of Action**

**GSK3186899** targets and inhibits cdc-2-related kinase 12 (CRK12) in Leishmania donovani[1] [2]. CRK12 is essential for the parasite's cell cycle progression[6]. Inhibition of CRK12 disrupts the cell cycle, leading to parasite death[6].





Click to download full resolution via product page

Mechanism of action of GSK3186899.

# Experimental Protocols Stock Solution Preparation (10 mM in DMSO)

#### Materials:

- GSK3186899 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

#### Protocol:



- Calculate the required mass of GSK3186899:
  - For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L \* 1 mL \*
     (1 L / 1000 mL) \* 491.53 g/mol \* (1000 mg / 1 g) = 4.9153 mg
- Weigh the GSK3186899 powder:
  - Carefully weigh out the calculated amount of GSK3186899 powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
  - Add the desired volume of sterile DMSO to the tube containing the powder.
- Dissolve the compound:
  - Vortex the solution vigorously for 1-2 minutes.
  - If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
     Gentle warming to 37°C may also aid dissolution.
- Aliquot and store:
  - Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C for up to one month or at -80°C for up to six months[7].

## **Working Solution Preparation for In Vitro Assays**

#### Materials:

- 10 mM GSK3186899 stock solution in DMSO
- Appropriate cell culture medium (e.g., RPMI-1640)
- · Sterile tubes for dilution

#### Protocol:



- Determine the final desired concentration of **GSK3186899** for your experiment.
- Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the final concentration.
  - Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.
- Example Dilution: To prepare a 10 μM working solution from a 10 mM stock:
  - $\circ$  Dilute the 10 mM stock 1:100 in culture medium (e.g., 1 μL of stock in 99 μL of medium). This will result in a 100 μM intermediate solution.
  - $\circ$  Further dilute the 100 μM solution 1:10 in culture medium (e.g., 10 μL of intermediate in 90 μL of medium) to get the final 10 μM working solution.
- Add to cell cultures:
  - Add the appropriate volume of the final working solution to your cell culture plates.
     Remember to include a vehicle control (medium with the same final concentration of DMSO).

## **Working Solution Preparation for In Vivo Studies**

#### Materials:

- 10 mM GSK3186899 stock solution in DMSO
- Sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
- Sterile tubes for dilution

#### Protocol:

- Consult relevant animal use protocols for appropriate vehicle and administration volumes.
- Prepare the vehicle solution under sterile conditions.



- Dilute the GSK3186899 stock solution in the vehicle to the desired final concentration for dosing.
  - The final DMSO concentration should be minimized, ideally below 10%.
- Ensure complete dissolution of the compound in the vehicle. Vortexing or gentle warming may be necessary.
- Administer to animals according to the approved protocol. It is recommended to prepare the dosing solution fresh on the day of use.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]







- 4. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis WCAIR [wcair.dundee.ac.uk]
- 6. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK3186899].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607826#gsk3186899-solution-preparation-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com